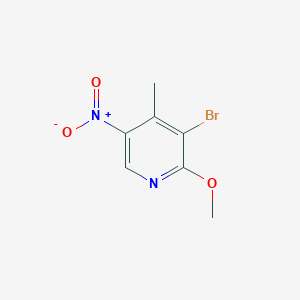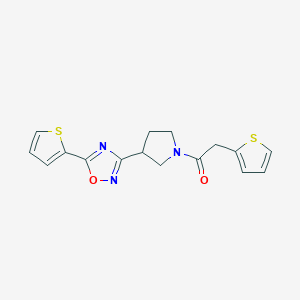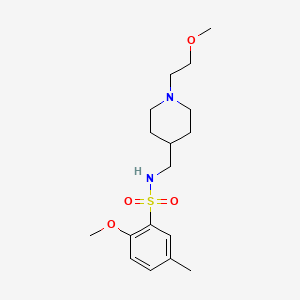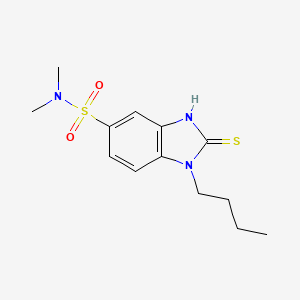
1-butyl-N,N-dimethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-N,N-dimethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide is a synthetic organic compound with a complex structure. It belongs to the class of benzodiazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-butyl-N,N-dimethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide typically involves multi-step organic reactions. The starting materials often include benzodiazole derivatives, which undergo a series of chemical transformations such as alkylation, sulfonation, and thiolation. The reaction conditions may vary, but common reagents include alkyl halides, sulfonating agents, and thiolating agents. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-butyl-N,N-dimethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially converting sulfonamide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or thiol groups, using reagents like alkyl halides or acyl chlorides, resulting in the formation of new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as benzodiazole and sulfonamide fragments
Scientific Research Applications
1-butyl-N,N-dimethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its potential therapeutic effects includes exploring its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Mechanism of Action
The mechanism of action of 1-butyl-N,N-dimethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s function. It may also interact with receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
1-butyl-N,N-dimethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide can be compared with other benzodiazole derivatives, such as:
1-butyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide: Lacks the N,N-dimethyl groups, which may affect its solubility and reactivity.
1-butyl-N,N-dimethyl-1H-1,3-benzodiazole-5-sulfonamide: Lacks the sulfanyl group, potentially altering its biological activity and chemical properties.
1-butyl-N,N-dimethyl-2-sulfanyl-1H-1,3-benzodiazole: Lacks the sulfonamide group, which may impact its interactions with biological targets and its overall stability
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
1-butyl-N,N-dimethyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S2/c1-4-5-8-16-12-7-6-10(20(17,18)15(2)3)9-11(12)14-13(16)19/h6-7,9H,4-5,8H2,1-3H3,(H,14,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSSNRYJJBNIKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)NC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
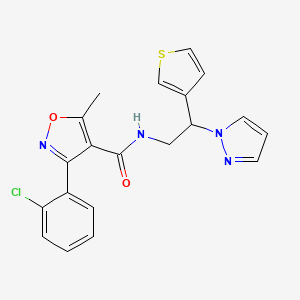
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2354089.png)

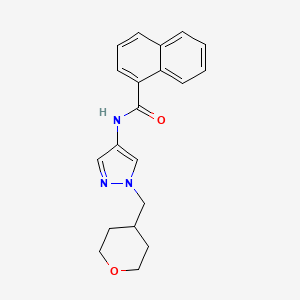
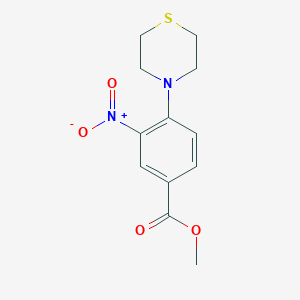
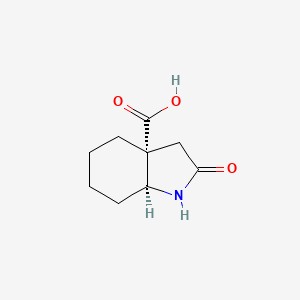
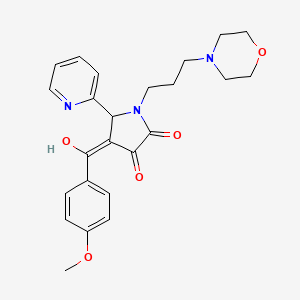
![5-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2354099.png)

![1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-[2-(3-methyl-2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B2354102.png)
